(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

Description

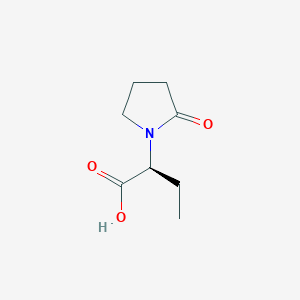

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODGAONBTQRGGG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145541 | |

| Record name | 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102849-49-0 | |

| Record name | UCB-L 057 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102849-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Levetiracetam acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102849490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrrolidineacetic acid, α-ethyl-2-oxo-, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19061909R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, also known as Levetiracetam carboxylic acid, is a key chemical intermediate in the synthesis of Levetiracetam, a widely used antiepileptic drug.[1] Understanding the chemical and physical properties of this compound is crucial for its synthesis, purification, and handling in pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, supported by experimental protocols and data presented for clarity and ease of use.

Chemical Identity and Structure

The fundamental identity of this compound is established by its IUPAC name, CAS number, molecular formula, and structure.

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 102849-49-0[2][4][5][6] |

| Molecular Formula | C₈H₁₃NO₃[2][5][6] |

| Molecular Weight | 171.19 g/mol [2][6] |

| Synonyms | Levetiracetam carboxylic acid, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, UCB-L 057[2][5] |

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for determining its behavior in various chemical and biological systems. The following table summarizes the known properties of this compound.

| Property | Value |

| Appearance | White to off-white or light yellow crystalline powder/solid[4] |

| Melting Point | 118-121 °C[4][6], 124-125 °C[4], 180-183 °C[7] |

| Boiling Point | 371.0 ± 25.0 °C (Predicted)[5][8] |

| Density | 1.227 ± 0.06 g/cm³ (Predicted)[5][8] |

| Solubility | Soluble in water and ethanol.[7] Slightly soluble in acetone (sonicated), chloroform, and methanol.[8] |

| pKa | 3.76 ± 0.10 (Predicted) |

| LogP | 0.4099 (Predicted)[5] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of the compound.

| Spectrum Type | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 0.93 (t, J = 7.7 Hz, 3H), 1.67–1.76 (m, 1H), 1.99–2.13 (m, 3H), 2.49 (t, J = 7.7 Hz, 2H), 3.37 (m, J = 8.7, 5.8 Hz, 1H), 3.52-3.58 (m, 1H), 4.64 (dd, J = 10.6, 4.8 Hz, 1H)[4] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 10.8, 18.2, 21.9, 30.8, 43.9, 55.4, 173.7, 177.2[4] |

| IR (CHCl₃) | ν max: 2975, 1731, 1620 cm⁻¹[4] |

| Mass Spectrum (ESI-MS) | m/z 170.0 [M-H]⁻[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication of results and for the quality control of the compound.

Synthesis of this compound

One reported synthesis involves the oxidation of a precursor molecule.[2][4]

Materials:

-

(S)-1-(1-hydroxybutan-2-yl)pyrrolidin-2-one ((S)-15 in the cited literature)

-

Potassium hydroxide (KOH)

-

Water

-

Tetra-n-butyl ammonium bromide

-

Methylene chloride (CH₂Cl₂)

-

Potassium permanganate (KMnO₄)

-

Celite

-

Hydrochloric acid (HCl)

-

Sodium phosphate

-

Toluene

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve potassium hydroxide (1.0 g, 0.017 mol) in water (18.0 ml).[2][4]

-

In a separate flask, charge (S)-1-(1-hydroxybutan-2-yl)pyrrolidin-2-one (1.0 g, 0.0063 mol) in methylene chloride (10 ml) and add tetra-n-butyl ammonium bromide (0.2 g, 0.0062 mol).[2][4]

-

Add the potassium permanganate (1.5 g, 0.094 mol) to the reaction mixture over 30 minutes.[2][4]

-

After the reaction is complete, filter the mixture through a Celite bed and wash with water (10.0 ml).[2][4]

-

Adjust the pH of the aqueous layer to 3 using hydrochloric acid (2 ml).[2][4]

-

Add sodium phosphate (2.5 g, 0.0152 mol) and toluene (25.0 ml).[2][4]

-

Extract the reaction mixture with dichloromethane (5 x 25 ml).[2][4]

-

Dry the combined organic layers with sodium sulfate (Na₂SO₄) and distill under vacuum to yield the product as an oil.[2][4]

-

Add toluene (10 ml) to the residue and stir at 0 °C for about 30 minutes to induce crystallization.[4]

-

Filter the solid and wash with toluene (5 ml) to afford the pure this compound.[4]

Caption: Synthesis workflow for this compound.

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid involves using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of melting).

-

The recorded range is the melting point of the sample.

Determination of Solubility (Qualitative)

This protocol outlines a general procedure for assessing the qualitative solubility of the compound in various solvents.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Solvents (e.g., water, ethanol, acetone, chloroform, methanol)

Procedure:

-

Place approximately 10-20 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Slightly soluble: A small amount of solid remains undissolved.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Repeat the procedure for each solvent. For slightly soluble compounds in certain solvents, sonication can be applied to aid dissolution.[8]

Chemical Stability and Degradation

As an N-acyl alpha-amino acid derivative, the stability of this compound is of interest, particularly concerning the hydrolysis of the amide bond within the pyrrolidinone ring and the potential for decarboxylation. The pyrrolidinone ring is generally stable, but extreme pH and high temperatures could lead to degradation. Further studies are required to fully characterize its degradation pathways and kinetics.

Conclusion

This technical guide has summarized the key chemical properties of this compound, a vital intermediate in pharmaceutical synthesis. The provided data and experimental protocols offer a valuable resource for researchers and professionals in the field of drug development. Further investigation into the quantitative solubility and a detailed stability profile would provide a more complete understanding of this important compound.

References

- 1. nbinno.com [nbinno.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate [orgspectroscopyint.blogspot.com]

- 3. 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)- | C8H13NO3 | CID 11607993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid|102849-49-0 - MOLBASE Encyclopedia [m.molbase.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound for Research & Development, High Purity 98%, Available at Attractive Prices [jigspharma.com]

- 8. This compound CAS#: 102849-49-0 [m.chemicalbook.com]

Synthesis of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam. This document details various methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and workflow diagrams to support research and development in medicinal chemistry and drug manufacturing.

Introduction

This compound, also known as Levetiracetam acid, is a chiral carboxylic acid that serves as a crucial precursor in one of the synthetic routes to Levetiracetam ((2S)-2-(2-oxopyrrolidin-1-yl)butanamide). The stereochemistry at the C2 position of the butanoic acid chain is critical for the pharmacological activity of the final active pharmaceutical ingredient (API). Consequently, stereoselective synthesis or efficient resolution of enantiomers are paramount in its production. This guide explores the three principal strategies for obtaining this enantiomerically pure intermediate.

Synthetic Pathways

There are three primary approaches to the synthesis of this compound:

-

Asymmetric Synthesis from Chiral Precursors: This approach utilizes readily available chiral starting materials, such as (S)-2-aminobutanol or (S)-2-aminobutyric acid, to introduce the desired stereochemistry at the outset of the synthesis.

-

Resolution of a Racemic Mixture: This classic method involves the synthesis of the racemic 2-(2-oxopyrrolidin-1-yl)butanoic acid followed by separation of the (S)- and (R)-enantiomers, typically through the formation of diastereomeric salts with a chiral resolving agent.

-

Oxidative Methods: Certain synthetic routes for Levetiracetam proceed through an alcohol intermediate, which can be oxidized to the target carboxylic acid.

The following sections provide detailed descriptions of these pathways, including experimental protocols and quantitative data.

Asymmetric Synthesis from (S)-2-Aminobutanol

This pathway involves the condensation of (S)-2-aminobutanol with γ-butyrolactone to form the intermediate (S)-1-(1-hydroxybutan-2-yl)pyrrolidin-2-one, which is subsequently oxidized to yield the desired carboxylic acid.

Experimental Protocol

Step 1: Condensation of (S)-2-Aminobutanol and γ-Butyrolactone

A mixture of γ-butyrolactone (1.16 mol) and (S)-(+)-2-aminobutanol (1.16 mol) is heated in an autoclave at 225°C under a nitrogen atmosphere. The pressure is increased to 25 kg/cm ² over one hour. The reaction mixture is stirred for 10 hours at this temperature and pressure. The progress of the reaction is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Step 2: Oxidation of (S)-1-(1-hydroxybutan-2-yl)pyrrolidin-2-one

To a mixture of the alcohol intermediate (6.3 mmol) and a 3% aqueous solution of sodium bicarbonate (20 mL) at 25°C, ruthenium(IV) oxide (RuO₂, 0.62 mol%) is added. The resulting mixture is stirred for 5 minutes and then cooled to 0°C. A 4.5% aqueous solution of sodium hypochlorite (31 mmol) is added dropwise over one hour, maintaining the pH at 13 by the addition of a 50% aqueous sodium hydroxide solution. After stirring for 3 hours, the reaction is quenched by the addition of solid sodium bisulfite (0.1 g) and stirred for an additional 15 minutes.

Quantitative Data

| Step | Product | Reagents | Yield | Purity |

| 1 | (S)-1-(1-hydroxybutan-2-yl)pyrrolidin-2-one | γ-Butyrolactone, (S)-2-aminobutanol | Quantitative | 92% (crude, by HPLC) |

| 2 | This compound | RuO₂, NaOCl, NaHCO₃ | Not specified | Not specified |

Synthesis Workflow

An In-depth Technical Guide on the Core Mechanism of Action of (2S)-2-(2-Oxopyrrolidin-1-yl)butanamide (Levetiracetam)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is the carboxylic acid metabolite of Levetiracetam. However, the primary therapeutic agent and the focus of extensive research into its mechanism of action is Levetiracetam , with the chemical name (2S)-2-(2-oxopyrrolidin-1-yl)butanamide. Levetiracetam is a second-generation anti-epileptic drug (AED) widely used in the treatment of various seizure types, including partial-onset, myoclonic, and tonic-clonic seizures.[1] Its unique mechanism of action sets it apart from conventional AEDs, making it a valuable therapeutic option. This technical guide provides a comprehensive overview of the core mechanism of action of Levetiracetam, focusing on its interaction with the synaptic vesicle protein 2A (SV2A), supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: Binding to Synaptic Vesicle Protein 2A (SV2A)

The primary and most well-established mechanism of action of Levetiracetam is its specific and high-affinity binding to the synaptic vesicle protein 2A (SV2A).[1][2] SV2A is an integral membrane protein found in the vesicles of almost all synaptic terminals and is believed to play a crucial role in the regulation of neurotransmitter release.[2][3]

Levetiracetam's binding to SV2A is saturable, reversible, and stereospecific.[2] This interaction is thought to modulate the function of SV2A, leading to a decrease in neurotransmitter release, particularly during periods of high neuronal activity, which is characteristic of epileptic seizures.[1][4][5] While the precise downstream effects of this binding are still under investigation, it is evident that SV2A is necessary and sufficient for Levetiracetam binding.[6] Studies using brain membranes from mice lacking SV2A have shown a complete absence of Levetiracetam binding.[6] Conversely, the expression of human SV2A in non-neuronal cells is sufficient to confer Levetiracetam binding.[6][7]

It is important to note that Levetiracetam does not bind to the related isoforms SV2B and SV2C.[6][7] The interaction with SV2A appears to interfere with the protein's role in synaptic vesicle exocytosis, possibly by affecting its interaction with other presynaptic proteins like synaptotagmin.[4][6] Levetiracetam has been shown to reduce the interaction between SV2A and synaptotagmin-1, a key calcium sensor in neurotransmitter release.[4]

Quantitative Data: Binding Affinities of Levetiracetam and Related Compounds for SV2A

The affinity of Levetiracetam and its analogs for SV2A correlates well with their anti-seizure potency.[6] Brivaracetam, a 4-n-propyl analogue of Levetiracetam, exhibits a significantly higher affinity for SV2A.[3][8]

| Compound | Target | Binding Affinity (pIC50 / Ki) | Assay Method |

| Levetiracetam | Human SV2A | pIC50: ~5.1 - 5.8 (Ki: ~8 µM) | Radioligand Displacement Assay |

| Brivaracetam | Human SV2A | pIC50: ~6.9 (15 to 30-fold higher than Levetiracetam) | Radioligand Displacement Assay |

| Seletracetam | Human SV2A | ~10-fold higher affinity than Levetiracetam | In Vitro Binding Assays |

| UCB 30889 | Human SV2A | Higher affinity than Levetiracetam | Photoaffinity Labeling / Radioligand Displacement Assay |

| ucb L060 (enantiomer of Levetiracetam) | Human SV2A | pIC50: 3.6 (Significantly lower affinity) | Radioligand Displacement Assay |

Data compiled from multiple sources.[6][9][10]

Signaling Pathway Diagram

Caption: Levetiracetam's binding to SV2A modulates neurotransmitter release.

Secondary Mechanisms of Action

While SV2A binding is the primary mechanism, research suggests that Levetiracetam may also exert its effects through other pathways, which likely contribute to its broad-spectrum anticonvulsant activity.[1][2]

-

Modulation of Calcium Homeostasis: Levetiracetam has been shown to inhibit high-voltage activated (HVA) Ca2+ channels, including N-type and P/Q-type channels.[2][11] This inhibition of presynaptic Ca2+ channels can lead to a reduction in the release of excitatory neurotransmitters like glutamate.[1][11]

-

Effects on the GABAergic System: Levetiracetam has been observed to have an impact on the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system.[2][11] It may enhance the activity of GABAergic transmission, contributing to its overall anticonvulsant effect.[1]

-

Inhibition of Neurotransmitter Release Associated with CICR: Levetiracetam can inhibit neurotransmitter release associated with Ca2+-induced Ca2+ release (CICR) from intracellular stores.[12]

Logical Relationship Diagram

Caption: Levetiracetam's multi-target approach to seizure control.

Experimental Protocols

SV2A Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for SV2A.

1. Materials:

-

Source of SV2A: Rodent brain tissue (e.g., cerebral cortex) or cell lines expressing recombinant human SV2A.[9]

-

Radioligand: A tritiated high-affinity SV2A ligand, such as [³H]ucb 30889.[9][13]

-

Test Compounds: Levetiracetam or other unlabeled compounds.

-

Buffers: Membrane preparation buffer (e.g., Tris-HCl with sucrose) and assay buffer.[9]

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter and scintillation fluid.

2. Membrane Preparation:

-

Homogenize brain tissue in ice-cold membrane preparation buffer.[13]

-

Perform differential centrifugation to isolate the crude membrane fraction (pellet).[9]

-

Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.[13]

-

Determine the protein concentration of the final membrane preparation using a standard method (e.g., BCA assay).[9]

3. Binding Reaction:

-

In a multi-well plate, combine a fixed amount of the membrane preparation (e.g., 100 µg of protein) with a fixed concentration of the radioligand (e.g., 1.8 nM [³H]ucb 30889).[6][9]

-

For competition assays, add varying concentrations of the unlabeled test compound.

-

Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled SV2A ligand like 1 mM Levetiracetam).[9]

-

Incubate the plates to allow the binding to reach equilibrium (e.g., 60-120 minutes at 4°C).[9]

4. Separation and Detection:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[9][13]

-

Wash the filters with ice-cold buffer to minimize non-specific binding.[9]

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[13]

5. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[13]

Experimental Workflow Diagram

Caption: Workflow for an SV2A radioligand binding assay.

Clinical Efficacy Data

Numerous clinical trials have demonstrated the efficacy of Levetiracetam as an adjunctive therapy for refractory partial-onset seizures.

| Trial | Levetiracetam Dose | Responder Rate* | Placebo Responder Rate | Seizure-Free Rate |

| European Trial | 1000 mg/day | 22.8% | 10.4% | Not Reported |

| 2000 mg/day | 31.6% | 10.4% | Not Reported | |

| US Trial 1 | 1000 mg/day | 33.0% | 10.8% | 11 of 199 patients |

| 3000 mg/day | 39.8% | 10.8% | (across both Levetiracetam groups) | |

| US Trial 2 | 1000 mg/day | 20.8% | Not Reported | Not Reported |

| 2000 mg/day | 35.2% | Not Reported | Not Reported | |

| US Trial 3 | 3000 mg/day | 39.4% | Not Reported | Not Reported |

| Brazilian Trial | 1000-3000 mg/day | 38.7% | 14.3% | Not Reported |

*Responder rate is defined as the percentage of patients with a ≥ 50% reduction in seizure frequency.[14][15][16] Data compiled from multiple clinical trials.[2][14][15][16]

Conclusion

The core mechanism of action of Levetiracetam is its selective binding to the synaptic vesicle protein SV2A, which modulates neurotransmitter release and reduces neuronal hyperexcitability. This primary mechanism is complemented by secondary actions on calcium channels and the GABAergic system, contributing to its broad efficacy as an antiepileptic drug. The strong correlation between SV2A binding affinity and anticonvulsant potency underscores the importance of this target in the development of novel AEDs. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the intricate molecular pharmacology of Levetiracetam and the role of SV2A in epilepsy.

References

- 1. What is the mechanism of Levetiracetam? [synapse.patsnap.com]

- 2. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brivaracetam (Briviact): A Novel Adjunctive Therapy for Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Levetiracetam has an activity-dependent effect on inhibitory transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Brivaracetam - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Identification of the antiepileptic racetam binding site in the synaptic vesicle protein 2A by molecular dynamics and docking simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy [frontiersin.org]

- 12. Levetiracetam inhibits neurotransmitter release associated with CICR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Levetiracetam for partial seizures: results of a double-blind, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy of levetiracetam: a review of three pivotal clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of levetiracetam as adjunctive therapy for refractory focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid (Levetiracetam)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, commonly known as Levetiracetam, is a second-generation anti-epileptic drug widely utilized for its efficacy and favorable safety profile. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for the formulation of robust and effective dosage forms, ensuring optimal bioavailability and therapeutic effect. This technical guide provides a detailed overview of the solubility of Levetiracetam in various solvents and its stability under different stress conditions. Methodologies for key experiments are detailed, and the primary mechanism of action is visualized to provide a thorough resource for researchers and formulation scientists.

Physicochemical Properties

Levetiracetam presents as a white to off-white crystalline powder with a faint odor and a bitter taste.[1] Its molecular formula is C₈H₁₄N₂O₂ and it has a molecular weight of 170.21 g/mol .[1][2]

Solubility Profile

Levetiracetam is classified as a highly soluble compound.[3] Its high aqueous solubility is a key factor in its excellent oral bioavailability of approximately 100%.[1] The solubility of Levetiracetam has been determined in a range of common pharmaceutical solvents.

Quantitative Solubility Data

The solubility of Levetiracetam in various solvents is summarized in the table below. This data is crucial for selecting appropriate solvent systems during manufacturing, formulation, and analytical method development.

| Solvent | Solubility ( g/100 mL) | Classification | Reference |

| Water | 104.0 | Very Soluble | [1][2][4][5] |

| Chloroform | 65.3 | Freely Soluble | [1][2][4][5] |

| Methanol | 53.6 | Freely Soluble | [1][2][4][5] |

| Ethanol | 16.5 | Soluble | [1][2][4][5] |

| Acetonitrile | 5.7 | Sparingly Soluble | [1][2][4][5] |

| n-Hexane | - | Practically Insoluble | [1][2][4] |

Note: Solubility classifications are based on United States Pharmacopeia (USP) definitions.

pH-Dependent Solubility

Studies have indicated that the aqueous solubility of Levetiracetam is independent of pH over the physiological range of 1.2 to 6.8.[3][6] This property is advantageous as it suggests that its dissolution and subsequent absorption in the gastrointestinal tract will not be significantly affected by variations in pH.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol outlines a general procedure for determining the equilibrium solubility of Levetiracetam, based on the widely accepted shake-flask method.

-

Preparation: Prepare a series of vials for each solvent to be tested.

-

Addition of Substance: Add an excess amount of Levetiracetam powder to each vial, ensuring that a solid phase remains after equilibration.

-

Solvent Addition: Add a precise volume of the selected solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Subsequently, withdraw a sample from the supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Analysis: Dilute the filtered supernatant to an appropriate concentration with a suitable solvent. Quantify the concentration of Levetiracetam in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in g/100 mL based on the determined concentration and the dilution factor.

Stability Profile

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Levetiracetam has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The outcomes of these studies are summarized below.

| Stress Condition | Conditions | Observation |

| Acid Hydrolysis | 0.1 M HCl at 70-80°C for 4 hours | Significant degradation observed. |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 5 minutes to 4 hours | Significant degradation observed; highly labile to alkaline conditions. |

| Oxidative Degradation | 3-6% H₂O₂ at 70°C for 15 hours | Significant degradation observed. |

| Thermal Degradation | 105°C for 6 days | Less degradation compared to hydrolytic and oxidative stress. |

| Photolytic Degradation | Exposed to 1.2 million lux hours (visible) and 200 watt hours/m² (UV) | Stable. |

Degradation Pathways

Under acidic, alkaline, and oxidative stress, Levetiracetam primarily degrades via hydrolysis of the acetamide group to form its main degradation product, this compound.

Experimental Protocol: Forced Degradation Study and Stability-Indicating HPLC Method

This section details a representative protocol for conducting a forced degradation study and the parameters for a stability-indicating HPLC method for Levetiracetam.

Forced Degradation Protocol:

-

Sample Preparation: Prepare stock solutions of Levetiracetam in a suitable solvent (e.g., methanol or water).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 70°C for 4 hours. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at room temperature for 5 minutes. Neutralize the solution with an equivalent amount of 0.1 M HCl.

-

Oxidative Degradation: Mix the stock solution with 6% H₂O₂ and heat at 70°C for 15 hours.

-

Thermal Degradation: Expose the solid Levetiracetam powder to a temperature of 105°C in a hot air oven for 6 days.

-

Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/m². A control sample should be protected from light.

-

Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze using the stability-indicating HPLC method described below.

Stability-Indicating HPLC Method Parameters:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A mixture of a phosphate buffer (pH 5.5) and acetonitrile in a suitable ratio (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 205 nm

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear, and that it can separate the intact drug from all potential degradation products.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of Levetiracetam involves its specific and high-affinity binding to the synaptic vesicle glycoprotein 2A (SV2A).[7][8] SV2A is a transmembrane protein found in synaptic vesicles and is crucial for the proper regulation of neurotransmitter release.

Caption: Levetiracetam's Mechanism of Action via SV2A Binding.

The binding of Levetiracetam to SV2A is thought to modulate its function, although the precise downstream effects are still under investigation. Evidence suggests that this interaction helps to stabilize synaptic transmission and reduce neuronal hyperexcitability.[8] One proposed mechanism is that SV2A is involved in the trafficking and function of synaptotagmin-1, the primary calcium sensor for fast neurotransmitter release.[9][10] By modulating SV2A, Levetiracetam may influence the availability and function of synaptotagmin-1, thereby reducing excessive neurotransmitter release that can lead to seizures.[8][10]

Conclusion

This compound (Levetiracetam) is a highly water-soluble drug with pH-independent solubility, facilitating its formulation and consistent absorption. While stable under photolytic and thermal stress, it is susceptible to degradation through hydrolysis and oxidation. The primary degradation pathway involves the hydrolysis of the acetamide side chain. The development of robust, stability-indicating analytical methods is crucial for the quality control of Levetiracetam formulations. A thorough understanding of these solubility and stability characteristics, as well as its unique mechanism of action involving SV2A, is essential for the development of safe, stable, and effective pharmaceutical products.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 4. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are SV2A modulators and how do they work? [synapse.patsnap.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Levetiracetam Reverses Synaptic Deficits Produced by Overexpression of SV2A | PLOS One [journals.plos.org]

The Discovery and Development of Levetiracetam: A Technical Guide

An In-depth Exploration of the Journey from a Piracetam Analogue to a First-in-Class Antiepileptic Drug Targeting Synaptic Vesicle Protein 2A

Abstract

Levetiracetam, marketed under the brand name Keppra® among others, represents a significant advancement in the treatment of epilepsy.[1] Its discovery and development challenged conventional screening paradigms for antiepileptic drugs (AEDs) and unveiled a novel mechanism of action centered on the synaptic vesicle protein 2A (SV2A).[2] This technical guide provides a comprehensive overview of the history, discovery, synthesis, mechanism of action, pharmacokinetics, and clinical evaluation of Levetiracetam and its major, albeit inactive, metabolite, Levetiracetam acid (ucb L057). Detailed experimental protocols and quantitative data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this unique therapeutic agent.

Discovery and History: A Serendipitous Finding

The journey of Levetiracetam began at UCB Pharma in Belgium, where it was originally synthesized as a structural analogue of piracetam, a nootropic agent. The discovery of its antiepileptic properties was somewhat serendipitous. In 1992, during routine screening, Alma Gower at UCB observed that the (S)-enantiomer of the ethyl analogue of piracetam demonstrated potent protection against sound-induced convulsions in audiogenic seizure susceptible mice.[1] This compound, later named Levetiracetam, exhibited a unique and distinct spectrum of activity in various other seizure models compared to existing AEDs.[2]

This unique profile initially met with skepticism from the epilepsy research community as it failed traditional screening tests for antiepileptic drugs.[2][3] However, a dedicated team of scientists and physicians at UCB championed its development, leading to a successful clinical trial program.[2] Levetiracetam was first approved for medical use in the United States in 1999 as an adjunctive therapy for partial-onset seizures.[1][3][4] Its indications have since expanded to include treatment for myoclonic seizures and primary generalized tonic-clonic seizures.[1][4]

Timeline of Key Events:

-

1992: Discovery of Levetiracetam's anticonvulsant properties through screening in audiogenic seizure susceptible mice.[1]

-

1999: First approved by the US FDA under the brand name Keppra for adjunctive therapy of partial-onset seizures.[1][4][5]

-

2006: FDA approval of the intravenous formulation.[4]

-

2008: The immediate-release tablet becomes available as a generic in the United States.[1]

Mechanism of Action: Targeting SV2A

The exact mechanism by which Levetiracetam exerts its antiepileptic effects was initially unknown. It was clear, however, that it did not act on the common targets of other AEDs, such as voltage-gated sodium channels or GABAergic systems. The primary molecular target of Levetiracetam was later identified as the synaptic vesicle glycoprotein 2A (SV2A).[6]

SV2A is an integral membrane protein found in the synaptic vesicles of neurons and is crucial for the regulation of neurotransmitter release.[7] By binding to SV2A, Levetiracetam is believed to modulate the function of these vesicles, thereby stabilizing synaptic transmission and reducing the abnormal neuronal firing that leads to seizures.[6] This interaction does not directly inhibit or activate specific neurotransmitter systems, which may contribute to its broad-spectrum antiepileptic activity.[6] There is a strong correlation between the binding affinity of Levetiracetam and its derivatives to SV2A and their potency in protecting against seizures in animal models.[6]

Signaling Pathway

The precise downstream effects of Levetiracetam's binding to SV2A are still under investigation. However, it is hypothesized that this interaction modulates the presynaptic release of neurotransmitters, reducing hypersynchronization and excessive neuronal excitability.

Chemical Synthesis

The therapeutic activity of Levetiracetam resides in its (S)-enantiomer.[8] Therefore, stereoselective synthesis is crucial. Industrial production of Levetiracetam can be achieved through asymmetric synthesis or racemic synthesis followed by chiral resolution.[9] A common approach for asymmetric synthesis involves the use of the chiral intermediate (S)-2-aminobutyramide hydrochloride.[10]

A general synthetic route involves the condensation of (S)-2-aminobutyramide hydrochloride with 4-chlorobutyryl chloride, followed by cyclization to form the pyrrolidinone ring of Levetiracetam.[11]

Pharmacokinetics and Metabolism

Levetiracetam exhibits a favorable pharmacokinetic profile, characterized by rapid and near-complete absorption, minimal protein binding, and a lack of significant hepatic metabolism via the cytochrome P450 system.[1] This results in a low potential for drug-drug interactions.[1]

The primary metabolic pathway for Levetiracetam is the enzymatic hydrolysis of the acetamide group, which produces the major, pharmacologically inactive carboxylic acid metabolite, ucb L057, also known as Levetiracetam acid.[12][13][14] This hydrolysis occurs primarily in the blood.[14] Approximately 66% of a dose is excreted unchanged in the urine, while about 24% is excreted as the ucb L057 metabolite.[14]

Quantitative Pharmacokinetic Data

| Parameter | Value | Reference(s) |

| Bioavailability | ≈100% | [1] |

| Protein Binding | <10% | [1] |

| Time to Peak Plasma Concentration (Oral) | ~1.3 hours | [1] |

| Elimination Half-Life | 6–8 hours (adults) | [1] |

| Metabolism | Enzymatic hydrolysis of the acetamide group | [1] |

| Primary Metabolite | ucb L057 (Levetiracetam acid) - inactive | [12][13][14] |

| Excretion | ~66% unchanged in urine, ~24% as ucb L057 in urine | [14] |

Clinical Efficacy: Pivotal Trials

The efficacy of Levetiracetam as an adjunctive therapy for refractory partial-onset seizures was established in three pivotal multicenter, double-blind, placebo-controlled clinical trials involving a total of 904 patients.[15][16] These studies consistently demonstrated that Levetiracetam, at doses of 1,000 mg/day, 2,000 mg/day, and 3,000 mg/day, was significantly more effective than placebo in reducing seizure frequency.[15][16][17]

Summary of Efficacy in Pivotal Trials for Partial-Onset Seizures

| Study Outcome | Placebo | Levetiracetam 1,000 mg/day | Levetiracetam 2,000 mg/day | Levetiracetam 3,000 mg/day | Reference(s) |

| Median % Reduction in Seizure Frequency Over Placebo | - | 17.1% - 26.1% | 21.4% | 23.0% - 30.1% | [15][16] |

| Responder Rate (≥50% reduction in seizure frequency) | 10.8% | 20.8% - 37.1% | 35.2% | 39.4% - 39.8% | [15][16][18] |

| Seizure-Free Patients | 0% | - | - | 11 out of 199 patients (across both doses) | [18] |

Note: Ranges in values reflect results from different pivotal trials.

Key Experimental Protocols

Radioligand Competition Binding Assay for SV2A Affinity

This assay is fundamental for determining the binding affinity (Ki) of unlabeled drugs like Levetiracetam to SV2A by measuring their ability to displace a radiolabeled ligand.[7]

1. Preparation of Biological Material:

-

Source: Brain tissue homogenates (e.g., from rats or post-mortem human samples) or membranes from cell lines (e.g., CHO or HEK293) transfected to express human SV2A.[7][19]

-

Procedure: The tissue or cells are homogenized in a cold buffer (e.g., 20 mM Tris-HCl, pH 7.4) to prepare a crude membrane fraction containing SV2A.[7][19] The protein concentration is quantified using a standard assay like the BCA assay.[19]

2. Assay Procedure:

-

Radioligand: A tritiated high-affinity SV2A ligand, such as [³H]ucb 30889, is commonly used.[7][19]

-

Incubation: A constant concentration of the radioligand (e.g., 1.8 nM [³H]ucb 30889) is incubated with the prepared membranes in a multi-well plate.[6][7]

-

Competition: Increasing concentrations of the unlabeled competitor drug (Levetiracetam) are added to the incubation mixture.[7] Non-specific binding is determined in the presence of a high concentration of an unlabeled SV2A ligand (e.g., 1 mM Levetiracetam).[19]

-

Equilibrium: The mixture is incubated to allow binding to reach equilibrium (e.g., 2 hours at 4°C).[7]

3. Separation and Detection:

-

Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.[7][19]

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[7]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.[7]

4. Data Analysis:

-

The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.[7]

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Conclusion

The discovery and development of Levetiracetam mark a significant milestone in epilepsy treatment. Its journey from a nootropic analogue to a first-in-class SV2A ligand illustrates the value of pursuing novel mechanisms of action, even when they deviate from established drug discovery paradigms. The favorable pharmacokinetic profile and demonstrated efficacy of Levetiracetam have made it a widely used antiepileptic drug. The identification of SV2A as its primary target has not only elucidated its mechanism of action but has also opened new avenues for the development of future CNS therapies. The story of Levetiracetam serves as a testament to the success that can be achieved when a committed team challenges scientific dogma in the pursuit of innovative treatments for patients.[2]

References

- 1. Levetiracetam - Wikipedia [en.wikipedia.org]

- 2. Levetiracetam: the first SV2A ligand for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Levetiracetam: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. Spritam (levetiracetam) FDA Approval History - Drugs.com [drugs.com]

- 6. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. myexperiment.org [myexperiment.org]

- 12. ark-tdm.com [ark-tdm.com]

- 13. 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)- | C8H13NO3 | CID 11607993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and metabolism of 14C-levetiracetam, a new antiepileptic agent, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy of levetiracetam: a review of three pivotal clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Levetiracetam in the treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Levetiracetam for partial seizures: results of a double-blind, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid and its Relation to Brivaracetam

Executive Summary: This technical guide provides a comprehensive overview of the chemical compound (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid, identified by CAS number 102849-49-0. It is crucial to note that while this CAS number is associated with Levetiracetam acid, the core of this document focuses on the structurally related and pharmacologically significant antiepileptic drug, Brivaracetam. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy, supported by experimental data and methodologies.

Nomenclature and Chemical Identity

This compound, with CAS number 102849-49-0, is also known by several synonyms including (S)-2-(2-Oxo-Pyrrolidin-1-Yl)-Butyric Acid, (S)-alpha-ethyl-2-oxo-1-pyrrolidine acetic acid, and ucb-L 057[1][2]. It is recognized as Levetiracetam acid, a metabolite of the antiepileptic drug Levetiracetam[1][2][3][4].

However, the field of epilepsy research and drug development has seen significant advancements with a closely related compound, Brivaracetam. Brivaracetam, sold under the brand name Briviact, is a chemical analog of levetiracetam and a racetam derivative with potent anticonvulsant properties[5]. Its IUPAC name is (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, and its CAS number is 357336-20-0[5]. Given the context of an in-depth technical guide for drug development professionals, the subsequent sections will focus on Brivaracetam, a therapeutic agent with extensive research and clinical data.

Synthesis of Brivaracetam

The synthesis of Brivaracetam has been approached through various routes, aiming for stereocontrol and efficiency. Several patented and published methods highlight the chemical ingenuity in constructing this molecule.

One notable approach involves a palladium-catalyzed oxidative cyclization. This synthesis begins with the transformation of (E)-pent-2-en-1-ol to an allylic bromide, which then undergoes N-alkylation with (S)-2-aminobutanamide. The resulting intermediate is subjected to a palladium-catalyzed oxidative cyclization to form the five-membered lactam ring, followed by Krapcho decarboxylation[6][7].

Another strategy utilizes (R)-epichlorohydrin as a chiral precursor. The synthesis commences with the condensation of diphenyl malonate and (R)-epichlorohydrin, followed by treatment with ethyl magnesium bromide and cuprous iodide. Subsequent Krapcho decarboxylation yields (R)-4-propyldihydrofuran-2(3H)-one, a key intermediate that is further transformed into Brivaracetam[6][7].

A more recent and efficient method employs a solvent-free lactamization. This approach involves the one-step condensation of amines with chiral α-carboxyethyl-β-propyl butyrolactone under neat conditions, proceeding through tandem decarboxylation and lactamization to form key intermediates for Brivaracetam synthesis[8][9].

Mechanism of Action

Brivaracetam's primary mechanism of action is its high and selective affinity for the synaptic vesicle glycoprotein 2A (SV2A) in the brain[10][11][12][13]. SV2A is an integral membrane protein found in presynaptic terminals and is believed to play a crucial role in the regulation of neurotransmitter release by modulating synaptic vesicle fusion[12][13].

While the precise downstream effects of SV2A binding are not fully elucidated, it is hypothesized that Brivaracetam's interaction with SV2A stabilizes neuronal activity and prevents the hyperexcitable neuronal firing that leads to seizures[13]. Brivaracetam exhibits a 15- to 30-fold higher binding affinity for SV2A compared to its predecessor, Levetiracetam, which may contribute to its enhanced potency[5][14][15].

Some studies also suggest that Brivaracetam may have additional, weaker pharmacological actions that contribute to its antiepileptic effects, such as the inhibition of voltage-gated sodium channels[13].

Figure 1: Proposed mechanism of action for Brivaracetam.

Pharmacokinetics

Brivaracetam exhibits a favorable pharmacokinetic profile characterized by rapid and near-complete absorption, linear kinetics, and low potential for drug-drug interactions[16].

Table 1: Pharmacokinetic Properties of Brivaracetam

| Parameter | Value | Reference |

| Bioavailability | Nearly 100% | [5] |

| Time to Maximum Concentration (Tmax) | ~1 hour | [16] |

| Plasma Protein Binding | ≤20% | [5] |

| Volume of Distribution | 0.5 L/kg | [12] |

| Elimination Half-life | ~9 hours | [5][11] |

| Metabolism | Primarily via hydrolysis by amidase; secondarily by CYP2C19-mediated hydroxylation | [5][12] |

| Excretion | >95% excreted as urinary metabolites within 72 hours | [5][11] |

Brivaracetam's metabolism is primarily through hydrolysis of the amide group to form an inactive carboxylic acid metabolite[12]. A minor pathway involves hydroxylation mediated by the CYP2C19 enzyme[5][12]. Individuals who are poor metabolizers of CYP2C19 may have increased exposure to Brivaracetam and may require dose adjustments[12].

Pharmacodynamics and Efficacy

The anticonvulsant effects of Brivaracetam are directly related to its binding to SV2A. Preclinical studies in animal models of epilepsy have demonstrated that Brivaracetam is more potent and provides faster seizure protection than Levetiracetam[17][18].

Clinical trials have established the efficacy of Brivaracetam as an adjunctive therapy for partial-onset seizures in adults and adolescents[14][19][20]. Pooled data from three Phase III clinical trials showed statistically significant reductions in seizure frequency for Brivaracetam at doses of 50, 100, and 200 mg/day compared to placebo[14][15].

Table 2: Efficacy of Adjunctive Brivaracetam in Partial-Onset Seizures (Pooled Phase III Data)

| Outcome | Placebo (n=418) | Brivaracetam 50 mg/day (n=161) | Brivaracetam 100 mg/day (n=332) | Brivaracetam 200 mg/day (n=249) | Reference |

| Median % reduction in seizure frequency/28 days | - | 19.5% (p=0.0015) | 24.4% (p<0.00001) | 24.0% (p<0.00001) | [14][15] |

| ≥50% responder rate | 20.3% | 34.2% (p=0.0015) | 39.5% (p<0.00001) | 37.8% (p=0.00003) | [14] |

| Seizure freedom rate | 0.5% | 2.5% | 5.1% | 4.0% | [14][15] |

Real-world studies have also supported the effectiveness and tolerability of Brivaracetam, both as an early and late add-on treatment for focal epilepsy[21].

Experimental Protocols

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the SV2A protein.

Materials:

-

Brain tissue homogenates (e.g., rat, human) or cells expressing recombinant SV2A.

-

Radiolabeled ligand (e.g., [³H]ucb 34714).

-

Unlabeled test compounds (e.g., Brivaracetam, Levetiracetam).

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing 2 mM MgCl₂).

-

Non-specific binding control (e.g., 1 mM Levetiracetam).

-

Scintillation counter and filter harvester.

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Figure 2: Experimental workflow for an SV2A radioligand binding assay.

This protocol describes an in vivo model to assess the anticonvulsant efficacy of a test compound.

Animals:

-

Audiogenic seizure-prone mice (e.g., DBA/2 mice).

Procedure:

-

Compound Administration: Administer the test compound (e.g., Brivaracetam) or vehicle control to the animals via a specific route (e.g., intraperitoneal injection).

-

Acclimation: Allow a set period for drug absorption and distribution.

-

Seizure Induction: Place the animal in a sound-attenuating chamber and expose it to a high-intensity acoustic stimulus (e.g., a bell or siren) for a defined duration.

-

Observation: Observe and score the animal's seizure response, typically noting the occurrence of wild running, clonic seizures, and tonic-clonic seizures.

-

Endpoint: The primary endpoint is the protection against the tonic-clonic seizure component.

-

Data Analysis: Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic-clonic seizure.

Conclusion

Brivaracetam represents a significant advancement in the treatment of focal-onset seizures, demonstrating a favorable efficacy and safety profile. Its high affinity and selectivity for SV2A underscore the importance of this target in the pathophysiology of epilepsy. The well-characterized pharmacokinetic properties of Brivaracetam make it a predictable and manageable therapeutic option. Continued research into the precise molecular mechanisms downstream of SV2A binding will further enhance our understanding of epilepsy and may pave the way for the development of even more targeted and effective antiepileptic drugs.

References

- 1. CAS 102849-49-0: UCB-L 057 | CymitQuimica [cymitquimica.com]

- 2. This compound | 102849-49-0 [chemicalbook.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. store.usp.org [store.usp.org]

- 5. Brivaracetam - Wikipedia [en.wikipedia.org]

- 6. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Epilepsy Drug Brivaracetam through Solvent-free Lactamization | Bentham Science [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. STERIS PHARMA | Brivaracetam 50 mg: Mechanism, Dosage, Uses, Side Effects & Patient FAQs [sterisonline.com]

- 11. tga.gov.au [tga.gov.au]

- 12. Brivaracetam (Briviact): A Novel Adjunctive Therapy for Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Brivaracetam? [synapse.patsnap.com]

- 14. neurology.org [neurology.org]

- 15. Efficacy and safety of brivaracetam for partial-onset seizures in 3 pooled clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. Brivaracetam in the treatment of epilepsy: a review of clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]

- 20. UCB reports positive results from Phase III brivaracetam trial in epilepsy patients - Clinical Trials Arena [clinicaltrialsarena.com]

- 21. Brivaracetam as Early Add-On Treatment in Patients with Focal Seizures: A Retrospective, Multicenter, Real-World Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid is a chiral organic compound that holds significant importance in the pharmaceutical industry. Primarily, it is recognized as a key intermediate in the synthesis of the widely-used antiepileptic drug, Levetiracetam.[1][2] Furthermore, it is the major, albeit pharmacologically inactive, metabolite of Levetiracetam.[3][4] This guide provides a comprehensive overview of its synonyms, chemical properties, and its role in the context of related active pharmaceutical ingredients (APIs) like Levetiracetam and Brivaracetam. Detailed experimental protocols and relevant biological pathways are also presented to serve as a valuable resource for professionals in drug discovery and development.

Nomenclature and Synonyms

The compound is known by several names across scientific literature, patents, and chemical databases. A comprehensive list of these synonyms is provided in Table 1.

Table 1: Synonyms for this compound

| Type of Name | Synonym |

| IUPAC Name | This compound |

| Common Names | Levetiracetam Carboxylic Acid |

| Levetiracetam acid | |

| (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid | |

| Levetiracetam S-Carboxylic Acid | |

| Systematic Names | (S)-alpha-Ethyl-2-oxo-1-pyrrolidineacetic acid |

| 1-Pyrrolidineacetic acid, alpha-ethyl-2-oxo-, (alphaS)- | |

| Internal/Code Names | UCB-L 057 |

| Impurity Names | Levetiracetam EP Impurity A |

| Levetiracetam impurity 2 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H13NO3 | [5] |

| Molecular Weight | 171.19 g/mol | [5] |

| CAS Number | 102849-49-0 | [5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 124-125 °C | [6] |

| Optical Rotation | [α]25/D = -24.3° (c=1, acetone) | [6] |

Biological Context and Significance

While this compound itself is considered pharmacologically inactive, its significance lies in its relationship to Levetiracetam and its more potent analog, Brivaracetam.[3] Both of these antiepileptic drugs exert their primary mechanism of action through binding to the synaptic vesicle glycoprotein 2A (SV2A).[7] SV2A is a transmembrane protein found in presynaptic terminals and is crucial for the regulation of neurotransmitter release.[7][8]

The SV2A Signaling Pathway

The precise mechanism by which SV2A modulates neurotransmission is still under investigation, but it is known to interact with other presynaptic proteins, such as synaptotagmin-1, a key calcium sensor in vesicle exocytosis.[8] By binding to SV2A, drugs like Levetiracetam and Brivaracetam are thought to modulate its function, leading to a reduction in neuronal hyperexcitability and seizure activity.[9]

Caption: Proposed mechanism of action of SV2A ligands in the presynaptic terminal.

Quantitative Data

The following tables summarize key quantitative data for Levetiracetam, its carboxylic acid metabolite, and Brivaracetam.

Table 3: Pharmacokinetic Parameters

| Compound | Parameter | Value | Species | Reference |

| Levetiracetam | Half-life (t½) | 6-8 hours | Human (adults) | [3] |

| 5-7 hours | Human (children) | [10] | ||

| 10-11 hours | Human (elderly) | [10] | ||

| Protein Binding | <10% | Human | [3] | |

| Bioavailability | ~100% | Human | [10] | |

| % Excreted Unchanged | ~66% | Human | [3] | |

| This compound | % of Dose in Urine | ~24% | Human | [3] |

| Levetiracetam | Clearance | 0.96 ml/min/kg | Human (adults) | [11] |

| Volume of Distribution (Vd) | 0.5-0.7 L/kg | Human (adults) | [11] |

Table 4: In Vitro Binding Affinities for SV2A

| Compound | Parameter | Value | Species | Reference |

| Brivaracetam | Ki | 0.06 µM | Rat brain | |

| Levetiracetam | Ki | 0.60 µM | Rat brain |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of this compound and its derivatives.

Synthesis of this compound

This protocol describes a method for the synthesis of the target compound.

Materials:

-

Potassium hydroxide

-

Water

-

Tetra-n-butyl ammonium bromide

-

(S)-1-(2-hydroxybutyl)pyrrolidin-2-one (precursor)

-

Methylene chloride

-

Potassium permanganate

-

Celite

-

Hydrochloric acid

-

Sodium phosphate

-

Toluene

-

Dichloromethane

-

Sodium sulfate

Procedure:

-

Dissolve potassium hydroxide (1.0 g, 0.017 mol) in water (18.0 ml).

-

In a separate flask, charge Tetra-n-butyl ammonium bromide (0.2 g, 0.0062 mol) and (S)-1-(2-hydroxybutyl)pyrrolidin-2-one (1.0 g, 0.0063 mol) in methylene chloride (10 ml) over 30 minutes.

-

Add potassium permanganate (1.5 g, 0.094 mol) to the reaction mixture.

-

After the reaction is complete, filter the mixture through a celite bed and wash with water (10.0 ml).

-

Adjust the pH of the aqueous layer to 3 using hydrochloric acid (2 ml).

-

Add sodium phosphate (2.5 g, 0.0152 mol) and toluene (25.0 ml).

-

Extract the reaction mixture with dichloromethane (5 x 25 ml).

-

Dry the combined organic layers with sodium sulfate, filter, and distill under vacuum to yield the product.

Caption: Experimental workflow for the synthesis of the title compound.

Quantification in Human Plasma by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of Levetiracetam and this compound in plasma.

Materials:

-

Human plasma sample (0.050 mL)

-

Acetonitrile (ACN)

-

Internal Standard (IS, e.g., diphenhydramine) solution in ACN (1 µg/mL)

-

Water (HPLC grade)

-

0.1% Formic acid in water

-

Agilent Zorbax SB-C18 column (2.1 mm × 100 mm, 3.5 µm)

-

Triple quadrupole mass spectrometer

Procedure:

-

To 0.050 mL of plasma, add 0.450 mL of ACN containing the internal standard.[4]

-

Vortex mix and then centrifuge the sample.[4]

-

Take 0.100 mL of the clear supernatant and dilute with 0.400 mL of water.[4]

-

Inject 0.010 mL of the final solution into the LC-MS/MS system.[4]

-

Perform chromatographic separation using an isocratic elution with a mobile phase of 0.1% formic acid in water and ACN (40:60 v/v) at a flow rate of 0.5 mL/min.[4]

-

Detect the analytes using the mass spectrometer in positive ion mode with the following transitions: Levetiracetam at m/z 171.1 > 154.1 and this compound at m/z 172.5 > 126.1.[4]

In Vitro SV2A Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the SV2A protein.

Materials:

-

Rat brain tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]-brivaracetam or a suitable analog

-

Non-specific binding control: 10 µM Levetiracetam

-

Test compounds at various concentrations

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold Homogenization Buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or a concentration of the test compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values for the test compounds and calculate the Ki values using the Cheng-Prusoff equation.

Conclusion

This compound is a fundamentally important molecule in the landscape of antiepileptic drug development. While being the inactive primary metabolite of Levetiracetam, its role as a key synthetic intermediate underscores the necessity for robust and well-characterized synthetic and analytical methods. Understanding the biological context through its relationship with SV2A-targeting drugs provides valuable insights for the design and development of new central nervous system therapies. The data and protocols presented in this guide are intended to equip researchers and drug development professionals with the necessary technical information to further their work in this area.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Levetiracetam | C8H14N2O2 | CID 5284583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rapid and Simultaneous Quantification of Levetiracetam and Its Carboxylic Metabolite in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2S)- | C8H13NO3 | CID 11607993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate [orgspectroscopyint.blogspot.com]

- 7. What are SV2A modulators and how do they work? [synapse.patsnap.com]

- 8. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SV2 regulates neurotransmitter release via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Control of Synaptotagmin‐1 Trafficking by SV2A—Mechanism and Consequences for Presynaptic Function and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CID 60117268 | C8H12NO3+ | CID 60117268 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid. This compound is a key chiral intermediate in the synthesis of the antiepileptic drug Levetiracetam and is also its principal metabolite.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Molecular Structure and Identifiers

This compound, also known as Levetiracetam acid, possesses a well-defined stereochemistry that is crucial for its role as a pharmaceutical intermediate.[1] The "(2S)" designation indicates the specific stereoisomeric configuration at the chiral center, which directly influences the biological activity of the final active pharmaceutical ingredient (API), Levetiracetam.[1]

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 102849-49-0[1][3] |

| Molecular Formula | C₈H₁₃NO₃[3][4] |

| Molecular Weight | 171.19 g/mol [3][4] |

| SMILES | CC--INVALID-LINK--N1CCCC1=O[3][5] |

| InChI Key | IODGAONBTQRGGG-LURJTMIESA-N[3][5] |

| Synonyms | (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, Levetiracetam Carboxylic Acid, UCB-L 057, Levetiracetam acid, (-)[3][6] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, formulation, and quality control during pharmaceutical manufacturing.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 118-121 °C | [4][8] |

| Boiling Point (Predicted) | 371.0 ± 25.0 °C at 760 mmHg | [4][9] |

| Density (Predicted) | 1.227 ± 0.06 g/cm³ | [4][9] |

| Optical Activity [α]²⁵_D_ | -24.3° (c=1, acetone) | [4][8] |

| Solubility | Soluble in water and ethanol. Slightly soluble in acetone and chloroform. | [4][7] |

| pKa (Predicted) | 3.76 ± 0.10 | [4] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical step in the production of Levetiracetam. One common method involves the resolution of the racemic mixture of 2-(2-oxopyrrolidin-1-yl)butanoic acid.

Experimental Protocol: Resolution of (±)-2-(2-Oxopyrrolidin-1-yl)butanoic acid

This protocol describes the resolution of the racemic acid using (R)-α-methylbenzylamine as a resolving agent.[6]

Materials:

-

(±)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid (racemic mixture)

-

(R)-alpha-methylbenzylamine

-

Triethylamine

-

Toluene

-

Hydrochloric acid solution

Procedure:

-

A solution of (R)-alpha-methylbenzylamine (106 g) and triethylamine (89 g) in toluene (100 ml) is added to a suspension of (±)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid (300 g, 1.75 mol) in toluene (1 L).[6]

-

The mixture is heated until complete dissolution is achieved.[6]

-

The solution is then cooled to room temperature and stirred for 3 hours.[6]

-

The resulting solids, the (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid (R)-alpha-methylbenzylamine salt, are collected by filtration and rinsed with toluene (300 ml).[6]

-

The collected solids are recrystallized from toluene to yield the purified diastereomeric salt.[6]

-

The isolated salt is then treated with a hydrochloric acid solution to liberate the enantiomerically pure (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetic acid.[6]

Yield: Approximately 90% yield of the enantiomerically pure (S)-acid can be isolated from the salt.[6]

Synthesis Workflow Diagram

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide detailed information about the molecular structure.

| 1H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Protons | 0.93 | t | -CH₃ |

| Protons | 1.67 - 1.76 | m | -CH₂- (butanoic chain) |

| Protons | 1.99 - 2.13 | m | -CH₂- (pyrrolidinone ring) |

| Protons | 2.49 | t | -CH₂-C=O (pyrrolidinone ring) |

| Protons | 3.37 | m | -N-CH₂- (pyrrolidinone ring) |

| Protons | 3.52 - 3.58 | m | -N-CH₂- (pyrrolidinone ring) |

| Proton | 4.64 | dd | -N-CH- |

Data sourced from the Journal of Chemical and Pharmaceutical Research, 2012, 4(12):4988-4994.[4][8]

| 13C NMR (125 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Carbon | 10.8 | -CH₃ |

| Carbon | 18.2 | -CH₂- (pyrrolidinone ring) |

| Carbon | 21.9 | -CH₂- (butanoic chain) |

| Carbon | 30.8 | -CH₂-C=O (pyrrolidinone ring) |

| Carbon | 43.9 | -N-CH₂- (pyrrolidinone ring) |

| Carbon | 55.4 | -N-CH- |

| Carbon | 173.7 | -C=O (carboxylic acid) |

| Carbon | 177.2 | -C=O (lactam) |

Data sourced from the Journal of Chemical and Pharmaceutical Research, 2012, 4(12):4988-4994.[4][8]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H stretch | 2975 | Alkyl C-H stretching |

| C=O stretch (carboxylic acid) | 1731 | Carbonyl stretching |

| C=O stretch (lactam) | 1620 | Amide I band |

Data obtained in CHCl₃.[4][8] The broad O-H stretch of the carboxylic acid, typically found between 2500-3300 cm⁻¹, is also expected.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| Technique | Parameter | Value |

| LC-ESI-QTOF | Precursor Ion [M-H]⁻ | 170.0823 m/z |